2-Ethyl-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as aldehydes and ketones are known to react with nucleophiles such as nitrogen .
Mode of Action
2-Ethyl-4-methoxybenzaldehyde, being an aldehyde, can react with nucleophiles. In the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones respectively . The oxygen atom in these compounds can act as a nucleophile, but this is a dead-end process. Reaction with oxygen leads to the reversible formation of a hemiketal. On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests that it may interact with biochemical pathways involving aldehydes and ketones .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes . For example, they could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can act as nucleophiles, participating in reactions with other molecules . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius
Metabolic Pathways
It is known that benzaldehydes can participate in various reactions, potentially involving various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methoxybenzaldehyde can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of an ethyl group and a methoxy group onto the benzene ring through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl chloride (C₂H₅Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Methoxylation can be performed using methanol (CH₃OH) and a suitable catalyst.
Formylation: The formyl group (CHO) can be introduced using the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in the presence of a suitable solvent.
Major Products:
Oxidation: 2-Ethyl-4-methoxybenzoic acid.
Reduction: 2-Ethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Comparison with Similar Compounds
2-Ethyl-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the ethyl group at the second position, resulting in different chemical and physical properties.
2-Ethylbenzaldehyde: Lacks the methoxy group at the fourth position, affecting its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the ethyl group at the second position, leading to variations in its chemical behavior.
Properties
IUPAC Name |
2-ethyl-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZNOAUEHPPANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.